

# Application Notes and Protocols: Measuring Pyruvate Dehydrogenase (PDH) Activity Following AZD7545 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD7545  |           |
| Cat. No.:            | B1666236 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is tightly regulated, primarily through phosphorylation and dephosphorylation. The Pyruvate Dehydrogenase Kinases (PDKs) inactivate the PDH complex by phosphorylating its E1α subunit.[1][3] In various diseases, including cancer and metabolic disorders, elevated PDK activity leads to the inhibition of PDH, promoting a glycolytic state.[4]

**AZD7545** is a potent and selective inhibitor of PDKs, particularly PDK1 and PDK2.[5][6][7] By inhibiting these kinases, **AZD7545** prevents the phosphorylation of the PDH complex, leading to its activation.[8][9] This results in an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation.[1] Measuring the activity of the PDH complex is, therefore, a crucial step in evaluating the efficacy of **AZD7545** and similar PDK inhibitors.

These application notes provide detailed protocols for measuring PDH activity in biological samples following treatment with **AZD7545**.

### **Mechanism of Action of AZD7545**



**AZD7545** functions as a non-ATP-competitive inhibitor of PDK1 and PDK2.[7] It binds to the lipoyl-binding pocket of the N-terminal domain of these PDK isoforms, which disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDH complex.[7][10] This prevents the phosphorylation and subsequent inactivation of the PDH E1α subunit, thereby maintaining the PDH complex in its active state.[1][8]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **AZD7545** action.

# **Data Presentation**

The following tables summarize the inhibitory concentrations of **AZD7545** on various PDK isoforms and its effective concentrations for stimulating PDH activity in different experimental systems.

Table 1: Inhibitory Activity of AZD7545 against PDK Isoforms

| Isoform | IC <sub>50</sub> (nM)                       |
|---------|---------------------------------------------|
| PDHK1   | 36.8[5][6]                                  |
| PDHK2   | 6.4[5][6]                                   |
| PDHK3   | 600[7][10]                                  |
| PDHK4   | No inhibition (>10 nM); may stimulate[5][7] |
|         |                                             |

Table 2: Effective Concentrations of **AZD7545** for PDH Activation



| System                  | Parameter          | EC50 (nM)     |
|-------------------------|--------------------|---------------|
| Recombinant human PDHK2 | PDH Activity       | 5.2[5][8]     |
| Primary rat hepatocytes | Pyruvate Oxidation | 105[5][8][11] |

Table 3: In Vivo Effects of AZD7545 on PDH Activity

| Species                   | Tissue          | Dose     | % Active PDH<br>(Control vs.<br>Treated) |
|---------------------------|-----------------|----------|------------------------------------------|
| Wistar rats               | Liver           | 30 mg/kg | 24.7% vs. 70.3%[8]                       |
| Wistar rats               | Skeletal Muscle | 30 mg/kg | 21.1% vs. 53.3%[8]                       |
| Obese Zucker (fa/fa) rats | Muscle          | 10 mg/kg | Significantly elevated[6][8]             |

# **Experimental Protocols**

# Protocol 1: PDH Activity Measurement in Cultured Cells Treated with AZD7545

This protocol describes a colorimetric assay to measure PDH activity in cell lysates after treatment with **AZD7545**. The assay is based on the reduction of a tetrazolium salt, such as MTT or WST-1, by NADH produced during the PDH-catalyzed reaction.[12][13]

#### Materials:

- Cultured cells (e.g., cancer cell lines, primary cells)
- AZD7545 (solubilized in DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)



- PDH Assay Buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl<sub>2</sub>, 2 mM DTT)[10]
- · Protease and phosphatase inhibitor cocktails
- PDH Activity Assay Kit (e.g., from RayBiotech, Abcam, or similar) or individual reagents:
  - Sodium pyruvate
  - Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+[14]
  - Colorimetric probe (e.g., WST-1 or MTT) and a coupling enzyme (e.g., diaphorase)
- BCA Protein Assay Kit
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 or ~565 nm for MTT)[2][12]

#### Procedure:

- · Cell Culture and Treatment:
  - Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
  - $\circ$  Treat cells with varying concentrations of **AZD7545** (e.g., 10 nM 10  $\mu$ M) or a vehicle control (DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).
- Sample Preparation (Cell Lysate):
  - After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
  - Lyse the cells by adding ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.



- Homogenize the lysate if necessary and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
- Collect the supernatant, which contains the soluble proteins including the PDH complex.
  Keep on ice.
- Determine the protein concentration of each lysate using a BCA assay.

#### PDH Activity Assay:

- Prepare a master mix according to the manufacturer's instructions or by combining the PDH Assay Buffer, pyruvate, cofactors (TPP, CoA, NAD+), and the colorimetric probe.
- $\circ$  Add a standardized amount of protein from each cell lysate (e.g., 20-50  $\mu g$ ) to individual wells of a 96-well plate.
- Include a blank control (assay buffer without lysate) and a positive control if available.[12]
  [15]
- Initiate the reaction by adding the master mix to each well.
- Immediately place the plate in a microplate reader pre-warmed to 30-37°C.
- Measure the absorbance kinetically over a period of 30-60 minutes, taking readings every
  1-2 minutes.[2]

#### Data Analysis:

- Calculate the rate of change in absorbance (ΔOD/min) for each sample by determining the slope of the linear portion of the kinetic curve.
- Subtract the rate of the blank from the rates of the samples.
- Calculate the PDH activity, often expressed in mU/mg of protein, using the extinction coefficient of the reduced colorimetric probe (provided by the kit manufacturer).
- Compare the PDH activity in AZD7545-treated samples to the vehicle-treated controls.





Click to download full resolution via product page

Figure 2: Experimental workflow for PDH activity assay.

# Protocol 2: PDH Activity Measurement in Tissue Homogenates

This protocol is adapted for measuring PDH activity in tissue samples from animals treated with **AZD7545**. It is crucial to process the tissues quickly and keep them cold to preserve enzyme activity.



#### Materials:

- Tissue samples (e.g., liver, skeletal muscle)
- AZD7545 for in vivo administration
- Homogenization Buffer (similar to PDH Assay Buffer, with protease and phosphatase inhibitors)
- Dounce or motor-driven tissue homogenizer
- All other reagents and equipment listed in Protocol 1

#### Procedure:

- In Vivo Treatment and Tissue Collection:
  - Administer AZD7545 to animals (e.g., via oral gavage) at the desired dose (e.g., 10-30 mg/kg).[8]
  - At the end of the treatment period, euthanize the animals according to approved protocols.
  - Rapidly excise the tissues of interest, rinse with ice-cold saline, and either process immediately or snap-freeze in liquid nitrogen for storage at -80°C.
- Sample Preparation (Tissue Homogenate):
  - Weigh a small piece of frozen or fresh tissue (e.g., 50-100 mg).
  - Add 5-10 volumes of ice-cold Homogenization Buffer.
  - Homogenize the tissue thoroughly on ice using a Dounce or motor-driven homogenizer.
  - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
  - Collect the supernatant and determine the protein concentration as described in Protocol
    1.
- PDH Activity Assay and Data Analysis:



 Follow steps 3 and 4 from Protocol 1, using the tissue homogenate supernatant in place of the cell lysate.

# **Concluding Remarks**

The protocols outlined above provide a robust framework for quantifying the activity of the PDH complex following treatment with the PDK inhibitor **AZD7545**. Accurate measurement of PDH activity is a direct and reliable method for assessing the pharmacological effect of **AZD7545** in both in vitro and in vivo models. When performing these assays, it is essential to maintain a cold chain during sample preparation and to include appropriate controls to ensure data quality and reproducibility. These methods are fundamental for researchers in metabolic diseases and oncology who are investigating the therapeutic potential of modulating the PDH/PDK axis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. portlandpress.com [portlandpress.com]
- 2. goldengatebio.com [goldengatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545 [sigmaaldrich.com]
- 8. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]



- 11. caymanchem.com [caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. cellbiologics.com [cellbiologics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Pyruvate Dehydrogenase (PDH) Activity Following AZD7545 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666236#how-to-measure-pdh-activity-after-azd7545-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com